molecular formula C10H16O4S B599157 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate CAS No. 143446-73-5

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Cat. No. B599157
M. Wt: 232.294
InChI Key: NVOKHIMPUKEFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate” is C10H16O4S . The average mass is 232.297 Da and the monoisotopic mass is 232.076935 Da .

Scientific Research Applications

Methoxycarbonylcarbene Insertion into Oxathiolane Rings

The insertion of methoxycarbonylcarbene into 1,3-oxathiolane rings, facilitated by Rh2(OAc)4, results in the expansion of the ring to 1,4-oxathiane-3-carboxylates. This process involves the formation of sulfur ylides, which undergo Stevens rearrangement, competing with [2,3]-C–C-sigmatropic rearrangement and intramolecular fragmentation. Specifically, in 2-styryl-substituted oxathiolanes, subsequent ring expansion occurs, highlighting a method for the structural modification of oxathiolane derivatives (Stepakov et al., 2006).

Synthesis of Novel Oxathiolane Precursors

1,3-Oxathiolanes have been synthesized through electrochemical chemoselective α-acetoxylation of β′-hydroxy sulfides, leading to 4-acetoxy-1,3-oxathiolanes. These compounds serve as precursors for 2′,3′-dideoxy-3′-oxa-4′-thioribonucleosides, showcasing the role of oxathiolane derivatives in nucleoside analog synthesis (Nokami et al., 1995).

Conversion of Oxathiolanes to Oxathianes

Substituted 1,3-oxathiolanes have been converted to 1,4-oxathianes using ethyl (triethylsilyl)diazoacetate in the presence of a copper catalyst. This one-carbon ring expansion leads to 3-triethylsilyl-1,4-oxathiane-3-carboxylates, demonstrating a method for ring size alteration and functional group introduction in oxathiolane chemistry (Ioannou et al., 2005).

Regio- and Diastereoselective Introduction of α-Mercaptoacetic Units

The Morita–Baylis–Hillman acetates' exposure to mercaptoacetyl transfer agent, 2-methyl-2-phenyl-1,3-oxathiolan-5-one, in the presence of 1,4-diazabicyclo[2.2.2]octane enables regio- and stereoselective allylic substitution. This tandem SN2′–SN2′ mechanism produces α-mercapto acids and amides from 1,3-oxathiolan derivatives, highlighting the synthetic utility of oxathiolanes in constructing functionally rich molecules (Yadav & Rai, 2009).

properties

IUPAC Name

[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOKHIMPUKEFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1OCC(S1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

CAS RN

143446-73-5
Record name 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.